![molecular formula C14H18N2O4 B080133 Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate CAS No. 13636-62-9](/img/structure/B80133.png)
Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate, also known as MPPD, is a chemical compound that has been widely used in scientific research. It is a derivative of propanedioic acid and is commonly used as a starting material in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate is not well understood. However, it is believed to act as a nucleophile in organic reactions, due to the presence of the hydrazine group. It can also act as a chelating agent, due to the presence of the carboxylate groups.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate. However, it is known to be toxic and can cause irritation to the skin and eyes. It is also a potential carcinogen and mutagen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it is toxic and can be hazardous to handle. It is also a potential carcinogen and mutagen, which limits its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate. One area of research could be to investigate its potential as a ligand in the synthesis of metal complexes with novel properties. Another area of research could be to study its potential as a reagent in the synthesis of new drugs and natural products. Additionally, more research is needed to fully understand the mechanism of action and potential toxicity of Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate.
Métodos De Síntesis
Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate can be synthesized through a simple reaction between diethyl malonate and 2-methylphenylhydrazine. The reaction is catalyzed by a base such as sodium ethoxide or potassium hydroxide. The product obtained is a yellow crystalline solid with a melting point of 142-144°C. The purity of the product can be determined by thin-layer chromatography or high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate has been widely used in scientific research as a starting material for the synthesis of various organic compounds. It is also used as a reagent in the preparation of Schiff bases, which are important intermediates in the synthesis of various drugs and natural products. Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science.
Propiedades
Número CAS |
13636-62-9 |
|---|---|
Nombre del producto |
Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate |
Fórmula molecular |
C14H18N2O4 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate |
InChI |
InChI=1S/C14H18N2O4/c1-4-19-13(17)12(14(18)20-5-2)16-15-11-9-7-6-8-10(11)3/h6-9,15H,4-5H2,1-3H3 |
Clave InChI |
BYVZJSJGAMJAKA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1C)C(=O)OCC |
SMILES canónico |
CCOC(=O)C(=NNC1=CC=CC=C1C)C(=O)OCC |
Sinónimos |
2-(2-Methylphenyl)hydrazonomalonic acid diethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




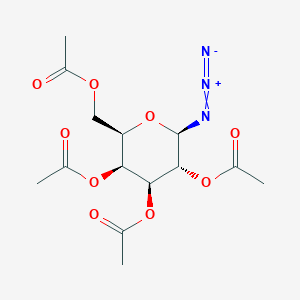

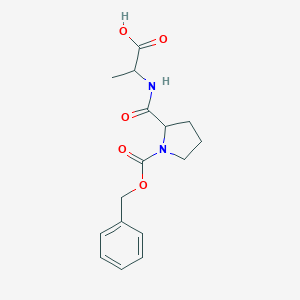



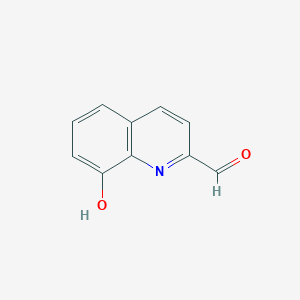

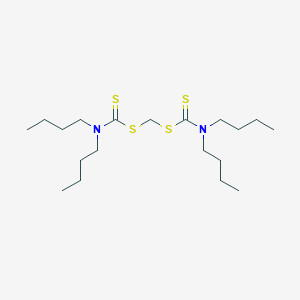
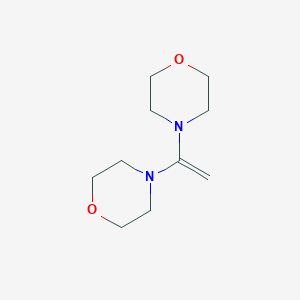

![1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B80072.png)
